molecular formula C4H10N2O2S B13807237 2H-1,2-Thiazin-2-amine,tetrahydro-,1,1-dioxide(9CI)

2H-1,2-Thiazin-2-amine,tetrahydro-,1,1-dioxide(9CI)

Cat. No.: B13807237
M. Wt: 150.20 g/mol
InChI Key: RKIWYNBHJZIEJD-UHFFFAOYSA-N
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Description

2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide (9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. For example, the reaction of a primary amine with sulfur dioxide and an oxidizing agent can yield the desired thiazine dioxide compound .

Industrial Production Methods

Industrial production of 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the amine nitrogen .

Scientific Research Applications

2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide is unique due to the presence of both an amine group and a dioxide functionality within its structure.

Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

1,1-dioxothiazinan-2-amine

InChI

InChI=1S/C4H10N2O2S/c5-6-3-1-2-4-9(6,7)8/h1-5H2

InChI Key

RKIWYNBHJZIEJD-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)N

Origin of Product

United States

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